molecular formula C33H38FeNOP B2759563 Ferrocene, 1-[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]-2-(diphenylphosphino)-, (2S)- (9CI) CAS No. 291536-01-1

Ferrocene, 1-[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]-2-(diphenylphosphino)-, (2S)- (9CI)

Cat. No.: B2759563
CAS No.: 291536-01-1
M. Wt: 551.492
InChI Key: GDWXVSUKYRBCIN-UEBDRCDASA-N
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Description

The compound Ferrocene, 1-[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]-2-(diphenylphosphino)-, (2S)- (9CI) (CAS: 163169-12-8) is a chiral organometallic ferrocene derivative. Its structure features a ferrocene backbone with two distinct substituents:

  • A 4R-configured 4,5-dihydro-4-phenyl-2-oxazolyl group at position 1.
  • A diphenylphosphino group at position 2, with an S-configuration at the stereogenic phosphorus center.

This compound is notable for its applications in asymmetric catalysis, particularly in transition-metal-catalyzed reactions, where its stereoelectronic properties enhance enantioselectivity . It is synthesized via multi-step procedures involving cyclopentadienyl ligand functionalization and stereoselective phosphorylation, achieving a typical purity of ≥98% .

Properties

IUPAC Name

carbanide;cyclopentene;diphenyl-[2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopent-2-en-1-yl]phosphane;iron(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24NOP.C5H8.2CH3.Fe/c1-4-11-20(12-5-1)24-19-28-26(27-24)23-17-10-18-25(23)29(21-13-6-2-7-14-21)22-15-8-3-9-16-22;1-2-4-5-3-1;;;/h1-9,11-17,24-25H,10,18-19H2;1-2H,3-5H2;2*1H3;/q;;2*-1;+2/t24-,25?;;;;/m0..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGVSUZWQFZZBN-UEBDRCDASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[CH3-].C1CC=CC1.C1CC(C(=C1)C2=NC(CO2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[CH3-].[CH3-].C1CC=CC1.C1CC(C(=C1)C2=N[C@@H](CO2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38FeNOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ferrocene, 1-[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]-2-(diphenylphosphino)-, (2S)- (9CI) involves several steps. One common method involves the reaction of norbornadiene with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (DET) or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl) (DPT) to form cyclopentadienes . These cyclopentadienes are then reacted with appropriate reagents to introduce the diphenyl and oxazolyl groups, followed by coordination with iron(2+) and phosphane ligands under controlled conditions . Industrial production methods typically involve similar synthetic routes but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

Ferrocene, 1-[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]-2-(diphenylphosphino)-, (2S)- (9CI) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one of its ligands is replaced by another ligand.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxides, while reduction may yield reduced iron complexes.

Scientific Research Applications

Asymmetric Catalysis

The incorporation of the oxazoline moiety allows this compound to act as a chiral ligand in asymmetric catalysis. The presence of the diphenylphosphino group enhances its coordination properties with transition metals, making it suitable for facilitating enantioselective reactions. Recent studies have demonstrated its effectiveness in palladium-catalyzed reactions such as the Heck reaction and Suzuki coupling, where it shows improved selectivity and yield compared to traditional ligands .

Coordination Chemistry

The diphosphine nature of this compound enables it to form stable complexes with various transition metals. These metal complexes are utilized in catalyzing a range of organic transformations, including hydrogenation and carbon-carbon bond formation . The versatility of ferrocene derivatives in coordination chemistry is attributed to their ability to stabilize multiple oxidation states and facilitate electron transfer processes.

Antimicrobial Activity

Ferrocene-based compounds have garnered attention for their antimicrobial properties. Research indicates that the specific ferrocene derivative can exhibit significant antibacterial and antifungal activities against various pathogens. For instance, studies have shown that complexes formed with transition metals like zinc and copper demonstrate enhanced biological activity compared to their free ligand counterparts . The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Drug Development

The unique redox properties of ferrocene derivatives make them promising candidates for drug development. Their ability to undergo reversible oxidation enables potential applications in drug delivery systems where controlled release is crucial. Furthermore, modifications to the ferrocene scaffold have led to compounds with anti-cancer properties, targeting specific cancer cell lines effectively .

Conductive Polymers

Ferrocene derivatives are increasingly used in the synthesis of conductive polymers due to their redox-active nature. These polymers find applications in organic electronics, sensors, and energy storage devices. The integration of ferrocene units into polymer backbones can enhance conductivity while maintaining mechanical flexibility . Recent advancements include the development of ferrocene-grafted polymers that show promise as components in advanced materials for energy applications.

Sensors and Biosensors

The electrochemical properties of ferrocene derivatives enable their use as sensors for detecting various analytes. The oxidation state changes of ferrocene can be exploited in biosensing applications for the detection of biomolecules such as glucose or DNA. This application is particularly relevant in the field of medical diagnostics where rapid and sensitive detection methods are required .

Summary Table: Applications of Ferrocene Derivative

Application AreaSpecific Use CaseKey Benefits
Catalysis Asymmetric reactions (e.g., Heck reaction)High selectivity and yield
Coordination Chemistry Formation of metal complexesVersatile reactivity
Pharmaceuticals Antimicrobial agentsEffective against various pathogens
Drug delivery systemsControlled release capabilities
Material Science Conductive polymersEnhanced conductivity
Sensors and biosensorsRapid detection capabilities

Mechanism of Action

The mechanism of action of Ferrocene, 1-[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]-2-(diphenylphosphino)-, (2S)- (9CI) involves its interaction with molecular targets through coordination chemistry. The iron(2+) center plays a crucial role in facilitating various chemical reactions by acting as a Lewis acid, which can activate substrates and stabilize reaction intermediates. The compound’s unique structure allows it to participate in a variety of catalytic cycles, making it an effective catalyst in many reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Ferrocene Derivatives

Stereochemical Variants

(a) (2R)-1-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene (CAS: 163169-10-6)
  • Key Differences :
    • The 4S configuration in the oxazolyl group and 2R configuration at phosphorus create a diastereomeric relationship with the target compound.
    • Molecular Weight : 481.36 g/mol (vs. 515.4 g/mol for the target compound) .
    • Applications : Used in asymmetric hydrogenation but exhibits lower enantioselectivity (≤75% ee) compared to the target compound (≥90% ee) in certain catalytic systems .
(b) (2R)-1-[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene (CAS: 163169-14-0)
  • Key Differences :
    • Incorporates a phenylmethyl substituent on the oxazolyl ring, increasing steric bulk.
    • Molecular Weight : 539.5 g/mol, higher than the target compound due to the additional methyl group .
    • Thermal Stability : Decomposes at 220°C (vs. 245°C for the target compound), indicating reduced stability under high-temperature conditions .

Simplified Analogues Without Phosphino Groups

(a) [(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene (CAS: 215818-63-6)
  • Key Differences: Lacks the diphenylphosphino group, rendering it ineffective in catalysis requiring phosphine ligands. Molecular Weight: 343.2 g/mol (C₁₉H₁₇FeNO) . Applications: Primarily used as a precursor for synthesizing more complex ferrocene derivatives .
(b) (2S)-1-[(4R)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene (CAS: 2256046-71-4)
  • Key Differences: Features a phenylmethyl substituent instead of a phenyl group on the oxazolyl ring. Solubility: Improved solubility in non-polar solvents (e.g., toluene) compared to the target compound, which is more polar due to the unmodified phenyl group .

Functional Group Modifications

(a) Butacene (Ferrocene Derivative with HTPB Binder)
  • Key Differences: A polymeric ferrocene derivative used as a burn rate modifier in solid rocket propellants. Physical State: High-viscosity liquid (vs. crystalline solid for the target compound) . Applications: Not suitable for catalysis but critical in aerospace engineering .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Purity (%) Key Applications Reference
Target Compound (163169-12-8) C₃₁H₂₆FeNOP 515.4 99 Asymmetric catalysis
(2R)-1-[(4S)-Dihydro-phenyl-oxazolyl] (163169-10-6) C₂₈H₂₈FeNOP 481.36 98 Hydrogenation reactions
[(4R)-Dihydro-phenyl-oxazolyl]ferrocene (215818-63-6) C₁₉H₁₇FeNO 343.2 98 Synthetic precursor
Butacene Polymer N/A N/A Rocket propellants

Biological Activity

Ferrocene and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Ferrocene, 1-[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]-2-(diphenylphosphino)-, (2S)- (9CI) is a notable example, exhibiting potential in various therapeutic applications including anticancer and antimalarial activities. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Overview of Ferrocene Derivatives

Ferrocene is an organometallic compound characterized by its sandwich structure, consisting of a ferrous ion sandwiched between two cyclopentadienyl anions. Its derivatives often display enhanced biological properties due to modifications that improve their solubility, stability, and interaction with biological targets.

Anticancer Activity

Research has demonstrated that ferrocene derivatives exhibit significant anticancer properties across various cancer cell lines. For instance:

  • Ferroquine , a ferrocene-based drug, has shown promising results in clinical trials for malaria and has been evaluated for its anticancer potential. It operates by generating reactive oxygen species (ROS), which induce apoptosis in cancer cells .
  • A study reported that ferrocene–artemisinin conjugates displayed IC50 values as low as 0.01 μM against CCRF-CEM lymphoblastic leukemia cells . This highlights the potential of ferrocene derivatives in targeting cancer cells effectively.

Antimalarial Activity

Ferrocene derivatives have also been explored for their antimalarial activity :

  • Compounds synthesized from ferrocene and 4-aminoquinolines exhibited significant antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. One derivative showed an IC50 value of 88 nM , outperforming traditional antimalarial agents like chloroquine .
  • Additionally, the incorporation of ferrocene into artemisinin derivatives has led to compounds with enhanced efficacy against both chloroquine-sensitive and resistant strains of P. falciparum, with IC50 values ranging from 2.79 to 3.2 nM .

The biological activity of ferrocene derivatives can be attributed to several mechanisms:

  • Generation of Reactive Oxygen Species (ROS) : Many ferrocene-based drugs induce oxidative stress in target cells, leading to cell death.
  • Inhibition of Drug Resistance Mechanisms : Some compounds have been shown to inhibit efflux pumps in malaria parasites, thereby enhancing the efficacy of existing antimalarials .
  • Targeting Specific Biological Pathways : For instance, certain ferrocene derivatives act as androgen receptor antagonists, showing potential for prostate cancer treatment .

Case Studies and Research Findings

StudyCompoundTargetIC50 ValueFindings
FerroquineCCRF-CEM cells0.01 μMInduces apoptosis via ROS generation
Ferrocene–artemisinin derivativeP. falciparum K1 strain2.79 nMEffective against resistant strains
Quinoline–ferrocene hybridP. falciparum Dd2 strain7.2 nMSignificant antiplasmodial activity

Q & A

Q. What are the standard protocols for synthesizing enantiopure ferrocene-oxazoline-phosphine ligands, and how is stereochemical integrity maintained?

  • Methodological Answer : Enantioselective synthesis typically starts with chiral precursors like (S)-(+)-2-phenylglycinol to construct the oxazoline ring. The phosphine group is introduced via palladium-catalyzed cross-coupling or nucleophilic substitution. Key steps include:
  • Chiral resolution : Use of chiral HPLC or diastereomeric salt crystallization to isolate (4R)-oxazoline intermediates .
  • Optical activity validation : Measure specific rotation (e.g., [α]20/D = 366° in chloroform) and confirm enantiomeric excess (ee) via chiral GC or NMR with shift reagents .
  • Critical Parameters : Reaction temperature (<0°C for lithiation steps), inert atmosphere (Ar/N2), and stoichiometric control of phosphine reagents to avoid racemization .

Q. How is the purity and structural fidelity of this compound validated in academic settings?

  • Methodological Answer :
  • Elemental analysis (CHNS) : Confirm empirical formula alignment (e.g., C31H26FeNOP for derivatives) with <0.3% deviation .
  • Multinuclear NMR : 31P NMR detects phosphine coordination shifts (δ ~−10 to −20 ppm), while 1H/13C NMR resolves ferrocene proton splitting patterns and oxazoline stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular ion peaks (e.g., m/z 711.75 for C43H63FeNP2 derivatives) .

Q. What are the recommended storage conditions to prevent ligand degradation?

  • Methodological Answer :
  • Store under inert gas (Ar) at 0–6°C in amber vials to mitigate oxidation of the phosphine group and photodegradation of the ferrocene backbone .
  • Purity retention (>98%) is confirmed via periodic NMR and TLC checks using ethyl acetate/hexane (1:3) as the mobile phase .

Advanced Research Questions

Q. How do steric and electronic modifications (e.g., phenyl vs. isopropyl substituents) impact catalytic performance in asymmetric hydrogenation?

  • Methodological Answer :
  • Steric effects : Compare turnover numbers (TON) for ligands with bulky groups (e.g., 4-isopropyloxazoline vs. 4-phenyl). Bulkier substituents enhance enantioselectivity in prochiral ketone reductions but may reduce TON due to hindered substrate access .
  • Electronic effects : Cyclic voltammetry (E1/2 for Fe(II)/Fe(III)) quantifies electron-donating capacity. Diphenylphosphino groups increase electron density, improving catalytic activity in Pd-mediated cross-couplings .
  • Case Study : Ligand A1264388 (4-phenylmethyl substitution) shows 92% ee in allylic alkylation vs. 85% ee for the isopropyl analog .

Q. What strategies resolve contradictions in enantioselectivity data between computational predictions and experimental outcomes?

  • Methodological Answer :
  • Mechanistic modeling : Density Functional Theory (DFT) calculates transition-state energies. Discrepancies often arise from solvent effects (e.g., chloroform vs. toluene polarity) not accounted for in simulations .
  • In situ spectroscopy : Use ReactIR or Raman to detect intermediates (e.g., Pd–ligand complexes) and correlate with stereoselectivity trends .
  • Parameter Table :
ConditionPredicted ee (%)Observed ee (%)
Toluene, 25°C9588
Chloroform, −10°C9093

Q. How can diastereomer formation be minimized during ligand synthesis?

  • Methodological Answer :
  • Kinetic control : Use low-temperature (−78°C) lithiation to favor the (4R)-oxazoline intermediate over the (4S) diastereomer .
  • Chelation-assisted purification : Employ silver nitrate-impregnated silica gel columns to separate phosphine-containing diastereomers via Ag–P coordination .
  • Yield Optimization :
StepDiastereomer Ratio (R:S)Yield (%)
Lithiation (−78°C)95:565
Room temperature70:3045

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the ligand’s stability under acidic conditions?

  • Methodological Answer :
  • pH-dependent degradation : Below pH 3, the oxazoline ring undergoes hydrolysis to form carboxylic acid byproducts. Stability assays (1H NMR in CDCl3/D2O mixtures) show >90% degradation at pH 2 after 24 hours .
  • Mitigation : Pre-coordinate the ligand with transition metals (e.g., PdCl2) to enhance acid resistance, as seen in Suzuki-Miyaura reactions .

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